N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14BrN5O2S and its molecular weight is 456.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in chemical synthesis focuses on creating and characterizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and agriculture. The synthesis of heterocyclic compounds, similar to the one , often aims to explore new reactions, understand mechanisms, and develop more efficient synthetic pathways. Studies such as the synthesis and characterization of novel thiazole derivatives highlight the methods used to create and analyze new compounds with potential bioactivity (Saravanan et al., 2010).
Antimicrobial and Anticancer Activity
Compounds featuring heterocyclic structures have been extensively studied for their antimicrobial and anticancer properties. Research aims to identify new molecules that can effectively combat microbial infections or inhibit cancer cell growth with minimal side effects. For example, the discovery of derivatives with in vitro anticoronavirus and antitumoral activity illustrates ongoing efforts to find new treatments for viral infections and cancer (Jilloju et al., 2021).
Antioxidant Properties
The investigation of antioxidant properties in new compounds is crucial for developing therapies against oxidative stress-related diseases. Studies on coordination complexes constructed from pyrazole-acetamide derivatives, for instance, shed light on their potential antioxidant activity, which could be leveraged in pharmaceuticals to mitigate oxidative damage (Chkirate et al., 2019).
Anti-Inflammatory Activity
Research into the anti-inflammatory activity of new compounds is vital for discovering new drugs to treat inflammatory conditions. The synthesis of derivatives and their evaluation for anti-inflammatory activity represent an ongoing effort to expand the arsenal against inflammation (Sunder & Maleraju, 2013).
Molecular Probes and Pharmacological Studies
The development of molecular probes based on heterocyclic compounds for receptor studies is an area of significant interest. These probes can help in understanding receptor-ligand interactions, signaling pathways, and the molecular basis of diseases. Research on molecular probes for the A2A adenosine receptor exemplifies this application, showcasing how these compounds can aid in studying specific receptors' roles in physiological and pathological processes (Kumar et al., 2011).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUSJLEHHNNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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